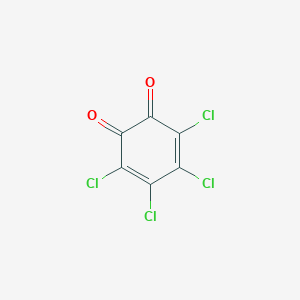

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione

Description

Properties

IUPAC Name |

3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGCYEIGVVTZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883844 | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-53-2 | |

| Record name | o-Chloranil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloranil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chloranil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Cyclohexadiene-1,2-dione, 3,4,5,6-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrachloro-o-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLORANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN2NZL16NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Intricate Mechanisms of Tetrachloro-o-benzoquinone: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the multifaceted mechanism of action of tetrachloro-o-benzoquinone (TCOBQ), a highly reactive and toxicologically significant ortho-quinone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a superficial overview to deliver a detailed understanding of TCOBQ's cellular interactions, grounded in experimental evidence and established scientific principles. Here, we dissect the causality behind its toxic effects and potential therapeutic implications, offering a comprehensive resource for those investigating quinone biochemistry and its impact on cellular signaling and function.

Introduction: The Double-Edged Sword of Quinone Reactivity

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Their biological significance stems from their ability to undergo redox cycling and act as electrophiles, properties that underpin both their essential roles in biological systems and their potential for toxicity. Tetrachloro-o-benzoquinone, a halogenated ortho-quinone, is a metabolite of various environmental pollutants and exhibits potent biological activity. Its reactivity is largely dictated by the electron-withdrawing nature of the four chlorine atoms, which enhances its electrophilicity and redox potential, making it a subject of intense scientific scrutiny.

Core Mechanistic Pillars of Tetrachloro-o-benzoquinone Action

The biological effects of TCOBQ are not attributable to a single mode of action but rather a convergence of several interconnected molecular events. The primary pillars of its mechanism are:

-

Electrophilic Reactivity and Protein Adduction: TCOBQ is a potent electrophile that readily reacts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. This process, known as Michael addition, leads to the formation of covalent protein adducts.[1][2] The adduction can alter protein structure and function, leading to enzyme inhibition, disruption of cellular signaling, and induction of cellular stress.[3] The high reactivity of TCOBQ towards thiols is a key driver of its cytotoxicity.

-

Redox Cycling and Generation of Reactive Oxygen Species (ROS): TCOBQ can undergo one- and two-electron reduction to form the corresponding semiquinone and hydroquinone, respectively. These reduced forms can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing superoxide anion radicals (O₂⁻•). This futile cycle, known as redox cycling, leads to a sustained production of reactive oxygen species (ROS), including superoxide, hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[4] This onslaught of ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress, a state that can damage lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Mitochondria are primary targets of TCOBQ-induced toxicity. The disruption of mitochondrial function is a critical event in the cascade leading to cell death. TCOBQ can dissipate the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and essential for ATP synthesis. The collapse of ΔΨm can trigger the release of pro-apoptotic factors from the mitochondria, initiating the intrinsic pathway of apoptosis.

Perturbation of Cellular Signaling Pathways

The electrophilic and oxidative stress induced by TCOBQ triggers a complex cellular response involving the modulation of key signaling pathways. Understanding these pathways is crucial for elucidating the full spectrum of its biological effects.

The Nrf2-ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Electrophiles like TCOBQ can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[5][6] The activation of the Nrf2-ARE pathway is a critical adaptive response to counteract the oxidative stress imposed by TCOBQ.

Caption: Activation of the Nrf2-ARE pathway by TCOBQ.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. TCOBQ has been shown to activate several MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). The activation of these pathways is often a consequence of the oxidative stress induced by TCOBQ. The sustained activation of JNK and p38 is typically associated with pro-apoptotic signaling, while the role of ERK activation can be context-dependent, sometimes promoting survival and at other times contributing to cell death.

Caption: TCOBQ-induced activation of MAPK signaling pathways.

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the mechanism of action of TCOBQ, this section provides detailed protocols for key experiments.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[7] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[8][9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of TCOBQ for the desired time period. Include a vehicle control and a positive control (e.g., H₂O₂).

-

DCFH-DA Staining:

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[10]

-

Caption: Workflow for the DCFH-DA intracellular ROS assay.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with TCOBQ as described in the ROS assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining:

-

Prepare a JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

-

Measurement:

-

Remove the staining solution and wash the cells with assay buffer.

-

Measure the fluorescence intensity for both red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence microplate reader.

-

Calculate the ratio of red to green fluorescence for each condition.

-

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Detection of Protein Adducts by Mass Spectrometry

Principle: Mass spectrometry-based proteomics is a powerful tool for identifying and characterizing protein adducts.[11] A "bottom-up" approach is commonly used, where proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The mass shift caused by the adduction of TCOBQ to a peptide can be detected, and the modified amino acid residue can be identified through fragmentation analysis.

Protocol (General Overview):

-

Sample Preparation:

-

Treat cells or purified proteins with TCOBQ.

-

Lyse the cells and extract the proteins.

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database using software that allows for the identification of unexpected mass modifications.

-

Manually validate the spectra of potential TCOBQ-adducted peptides.

-

Comparative Reactivity: Ortho- vs. Para-Tetrachlorobenzoquinone

While both tetrachloro-o-benzoquinone and its para-isomer (tetrachloro-p-benzoquinone or chloranil) are highly reactive, their structural differences can lead to variations in their biological activity. The ortho-quinone moiety in TCOBQ may exhibit different steric and electronic properties compared to the para-quinone, potentially influencing its reactivity with specific protein targets and its ability to participate in redox cycling.[12] Comparative studies are essential to delineate the unique toxicological profiles of these isomers. Generally, the binding affinity of quinone derivatives increases with the extent of chlorine substitution.[12]

Enzymes in TCOBQ Redox Cycling

The redox cycling of TCOBQ is a key contributor to its toxicity and can be catalyzed by various cellular enzymes. Cytochrome P450 reductases are known to be involved in the one-electron reduction of quinones, initiating the redox cycle.[4] Additionally, other flavoenzymes, such as NADPH:quinone oxidoreductase 1 (NQO1), can perform a two-electron reduction of quinones to the more stable hydroquinone, which is a detoxification pathway. However, under certain conditions, the hydroquinone can also auto-oxidize, contributing to ROS production. A tetrachloro-1,4-benzoquinone reductase has been identified in Bacillus cereus, highlighting the existence of specific enzymes capable of metabolizing these compounds.[13][14]

Conclusion and Future Directions

Tetrachloro-o-benzoquinone exerts its biological effects through a complex interplay of electrophilic adduction, redox cycling-induced oxidative stress, and mitochondrial dysfunction. These primary events trigger a cascade of cellular responses, including the activation of the Nrf2 antioxidant pathway and MAPK signaling pathways. The in-depth understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for assessing the toxicological risks associated with TCOBQ and for exploring potential therapeutic strategies to mitigate its adverse effects. Future research should focus on identifying the specific protein targets of TCOBQ adduction and elucidating the precise signaling networks that govern the cellular response to this potent toxicant. A deeper understanding of the comparative toxicology of ortho- and para-tetrachlorobenzoquinones will also be crucial for a comprehensive risk assessment of this class of compounds.

References

-

The oxidation of tetrachloro-1,4-hydroquinone by microsomes and purified cytochrome P-450b. Implications for covalent binding to protein and involvement of reactive oxygen species. PubMed. [Link]

-

JC-1 Mitochondrial Membrane Potential Assay Kit. G-Biosciences. [Link]

-

Nrf2 activation by pyrroloquinoline quinone inhibits natural aging‐related intervertebral disk degeneration in mice. ResearchGate. [Link]

-

Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. Frontiers in Chemistry. [Link]

-

Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. International Journal of Molecular Sciences. [Link]

-

Chloranil. Wikipedia. [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. [Link]

-

DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. [Link]

-

Role of tetrachloro-1,4-benzoquinone reductase in phenylalanine hydroxylation system and pentachlorophenol degradation in Bacillus cereus AOA-CPS1. ResearchGate. [Link]

-

Chloranil. PubChem. [Link]

-

Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway. MDPI. [Link]

-

Role of tetrachloro-1,4-benzoquinone reductase in phenylalanine hydroxylation system and pentachlorophenol degradation in Bacillus cereus AOA-CPS1. PubMed. [Link]

-

Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]

-

Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. PNAS. [Link]

-

Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form. MDPI. [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]

-

Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. PMC. [Link]

-

Chloranil, Tetrachloro-1,4-benzoquinone. Organic Chemistry Portal. [Link]

-

Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]

-

ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo biolaboratories. [Link]

-

Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

-

Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil. Organic Letters. [Link]

-

Thiol-based redox control of enzymes involved in the tetrapyrrole biosynthesis pathway in plants. Frontiers in Plant Science. [Link]

-

Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. ResearchGate. [Link]

-

Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications. ResearchGate. [Link]

Sources

- 1. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]

- 2. Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The oxidation of tetrachloro-1,4-hydroquinone by microsomes and purified cytochrome P-450b. Implications for covalent binding to protein and involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. bioquochem.com [bioquochem.com]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of tetrachloro-1,4-benzoquinone reductase in phenylalanine hydroxylation system and pentachlorophenol degradation in Bacillus cereus AOA-CPS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of o-Chloranil

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Characteristics

o-Chloranil, a derivative of benzoquinone, is a planar molecule with a distinctive yellow to orange crystalline appearance.[1] Its fundamental properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C6Cl4O2 | [2] |

| Molecular Weight | 245.88 g/mol | [2] |

| IUPAC Name | 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione | [2] |

| CAS Number | 2435-53-2 | [2][3] |

| Melting Point | 126-129 °C | [3][4] |

| Boiling Point | Decomposes | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and chloroform; sparingly soluble in cold alcohol and petroleum ether. | [4][5][6][7][8] |

| Appearance | Orange to brown to dark purple powder or crystals. |

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of o-chloranil.

Infrared (IR) Spectroscopy

The IR spectrum of o-chloranil is characterized by strong absorption bands corresponding to its key functional groups. The carbonyl (C=O) stretching vibrations are prominent, alongside absorptions from the carbon-carbon double bonds (C=C) within the quinone ring and the carbon-chlorine (C-Cl) bonds.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, ¹H NMR is not applicable. However, ¹³C NMR provides valuable structural information. The spectrum will show distinct signals for the carbonyl carbons and the olefinic carbons attached to chlorine, with their chemical shifts influenced by the electron-withdrawing nature of the substituents.[2][9][10]

Reactivity and Electrochemical Properties

The chemical behavior of o-chloranil is dominated by its potent electron-accepting nature, a consequence of the four electron-withdrawing chlorine atoms on the quinone ring.

Electron Acceptor and Oxidizing Agent

o-Chloranil is a strong oxidizing agent and a powerful electron acceptor.[7][11][12] This property allows it to form charge-transfer complexes with a variety of electron donors, a characteristic that is central to many of its applications.[13] Its reactivity makes it a valuable reagent in organic synthesis for dehydrogenation and aromatization reactions.[11][14] For instance, it can be used in the conversion of cyclohexadienes to benzene derivatives.[11]

Redox Behavior

The electrochemical reduction of o-chloranil in aqueous solutions has been studied using techniques like cyclic voltammetry. It typically undergoes a two-electron reduction process, which can be coupled with the uptake of one or two protons depending on the pH of the solution.[15][16] This redox activity is fundamental to its role in various chemical and biological systems.[15][16]

Experimental Workflows

The following sections outline standardized protocols for the characterization of o-chloranil.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To acquire the infrared spectrum of o-chloranil to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: A small amount of the o-chloranil sample is intimately mixed and ground with potassium bromide (KBr). This mixture is then pressed under high pressure to form a transparent pellet.[2]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum is recorded first, followed by the spectrum of the sample.

-

Analysis: The resulting spectrum is analyzed to identify the vibrational frequencies of the functional groups present in the molecule.

Caption: Workflow for IR Spectroscopy of o-chloranil.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain the ¹³C NMR spectrum of o-chloranil for structural verification.

Methodology:

-

Sample Preparation: A sufficient amount of o-chloranil is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed. The ¹³C NMR spectrum is then acquired, typically with proton decoupling to simplify the spectrum.

-

Analysis: The acquired data is processed (Fourier transform, phasing, and baseline correction), and the chemical shifts of the carbon signals are referenced to the solvent peak.

Caption: Workflow for ¹³C NMR Spectroscopy of o-chloranil.

Applications in Science and Industry

The unique properties of o-chloranil have led to its use in a wide range of applications:

-

Organic Synthesis: It serves as a versatile oxidizing agent and is used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[8][14][17] For instance, it is a precursor in the synthesis of the anticancer agent diaziquone.[11]

-

Dye and Pigment Industry: o-Chloranil is an important intermediate in the manufacturing of dyes and pigments, such as Pigment Violet 23.[7][11][18]

-

Materials Science: Its electron-accepting properties are utilized in the development of charge-transfer materials and conductive polymers.[7]

-

Analytical Chemistry: It can be used as a reagent for the detection of certain compounds, such as secondary amines.[6][11]

Safety and Handling

o-Chloranil is classified as an irritant to the skin, eyes, and respiratory system.[2][4][19] It is also very toxic to aquatic life with long-lasting effects.[4][19] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area.[19][20][21] For detailed safety information, refer to the material safety data sheet (MSDS).[19][20][21]

Synthesis Overview

The synthesis of o-chloranil can be achieved through various methods. One common approach involves the oxidation of tetrachlorocatechol.[22] Another method involves the chlorination of phenol to produce hexachlorocyclohexa-2,5-dien-1-one, which is then hydrolyzed to yield chloranil.[11]

Caption: Simplified synthesis pathway of o-chloranil from phenol.

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide. The full reference list can be found at the end of this document.

Sources

- 1. Cas 118-75-2,Chloranil | lookchem [lookchem.com]

- 2. o-Chloranil | C6Cl4O2 | CID 73252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5,6-Tetrachloro-1,2-benzoquinone 0.97 o-Chloranil [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Application of Chloranil_Chemicalbook [chemicalbook.com]

- 7. Tetrachloro-p-benzoquinone: A Notable Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 8. Tetrachloro-o-benzoquinone | 2435-53-2 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Chloranil - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. o-Chloranil | 2435-53-2 | FC00674 | Biosynth [biosynth.com]

- 14. Chloranil | 118-75-2 [chemicalbook.com]

- 15. Experimental and theoretical studies of redox reactions of o-chloranil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 18. Details [connectchemicals.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione (o-Chloranil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione, commonly known as o-chloranil (CAS No. 2435-53-2). This powerful and versatile reagent has found significant application in organic synthesis, particularly as a potent oxidizing agent and a reactive component in cycloaddition reactions. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its reaction mechanisms, and outlines its applications in the synthesis of complex molecules, including precursors for pharmaceutical agents. Safety protocols, spectral data, and detailed experimental procedures are included to equip researchers with the knowledge required for its effective and safe utilization in a laboratory setting.

Introduction and Physicochemical Properties

This compound, or o-chloranil, is a highly chlorinated ortho-benzoquinone. Its structure is characterized by a six-membered ring with adjacent carbonyl groups and four chlorine atoms, rendering the molecule highly electron-deficient. This pronounced electrophilicity is the foundation of its reactivity, making it a powerful oxidant and a reactive dienophile in specific Diels-Alder reactions. In contrast to its more common isomer, p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), o-chloranil's adjacent carbonyls create a unique electronic and steric environment, leading to distinct reactivity profiles.

Table 1: Physicochemical Properties of o-Chloranil [1][2][3]

| Property | Value |

| CAS Number | 2435-53-2 |

| Molecular Formula | C₆Cl₄O₂ |

| Molecular Weight | 245.88 g/mol |

| Appearance | Bordeaux to red-brown crystalline powder[1] |

| Melting Point | 131-132 °C[1] |

| Boiling Point | 164.7 °C at 760 mmHg[1] |

| Density | 1.8 g/cm³[1] |

| Solubility | Insoluble in water. Soluble in various organic solvents. |

| IUPAC Name | This compound |

| Synonyms | o-Chloranil, Tetrachloro-1,2-benzoquinone, Tetrachloro-o-benzoquinone |

Synthesis of o-Chloranil: A Tale of Two Precursors

The synthesis of o-chloranil can be reliably achieved from catechol. The process is a two-step procedure involving an exhaustive chlorination followed by a controlled oxidation. This method provides a clear and scalable route to the target molecule, with the rationale for each step rooted in fundamental principles of aromatic chemistry and redox reactions.

Step 1: Synthesis of Tetrachlorocatechol

The foundational step is the perchlorination of catechol (1,2-dihydroxybenzene). The electron-donating nature of the two hydroxyl groups makes the aromatic ring highly susceptible to electrophilic substitution.

References

A Technical Guide to the Solubility of Tetrachloro-1,2-benzoquinone (o-Chloranil) in Organic Solvents

This guide provides an in-depth exploration of the principles, determination, and factors governing the solubility of tetrachloro-1,2-benzoquinone, also known as o-chloranil, in organic solvents. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical foundations with practical, field-proven methodologies to serve as a comprehensive resource for laboratory applications.

Introduction: Understanding the Significance of o-Chloranil Solubility

Tetrachloro-1,2-benzoquinone (CAS 2435-53-2), or o-chloranil, is a highly reactive organochlorine compound featuring a vicinal dicarbonyl system on a chlorinated benzene ring.[1][2][3][4] Its potent oxidizing capabilities and electron-acceptor properties make it a valuable reagent in various chemical transformations, including dehydrogenation reactions and the synthesis of complex molecules and charge-transfer complexes.[5][6][7] The efficacy and applicability of o-chloranil in these synthetic contexts are fundamentally dictated by its solubility in the chosen reaction medium.

A thorough understanding of its solubility profile is critical for optimizing reaction kinetics, ensuring homogeneity, facilitating purification, and developing new applications. This guide elucidates the key factors that control the dissolution of this polar, electron-deficient molecule in a diverse range of organic media.

Section 1: Theoretical Framework of Solubility

The solubility of a solid solute, such as o-chloranil, in a liquid solvent is a complex interplay of intermolecular forces. The overarching principle, "like dissolves like," provides a foundational but simplified view.[8] A more nuanced understanding requires consideration of specific solute-solvent interactions, solvent properties, and the unique molecular structure of o-chloranil.

Molecular Structure and Polarity

o-Chloranil is a polar molecule. The two adjacent carbonyl groups (C=O) create a significant dipole moment. Furthermore, the four electronegative chlorine atoms withdraw electron density from the aromatic ring, enhancing its electrophilic character and contributing to its overall polarity. Consequently, o-chloranil is generally insoluble in water and nonpolar solvents like petroleum ether.[6][9] Its dissolution is favored in solvents that can effectively solvate the polar quinone structure.

The Critical Role of Solute-Solvent Interactions

The dissolution of o-chloranil is not governed by polarity alone. Specific interactions, particularly the formation of Charge-Transfer (CT) complexes, play a pivotal role.[10]

-

Charge-Transfer (CT) Complexation: As a strong electron acceptor (π-acceptor), o-chloranil can form colored CT complexes with electron-donating solvents, especially aromatic hydrocarbons (e.g., benzene, toluene, xylenes). This interaction, where partial charge is transferred from the solvent (donor) to the solute (acceptor), is a powerful solubilizing force that often surpasses what would be predicted based on polarity alone. The formation of these complexes is frequently indicated by the appearance of a new absorption band in the UV-Visible spectrum.

-

Dipole-Dipole and van der Waals Forces: In polar aprotic solvents (e.g., acetone, chloroform), dipole-dipole interactions between the solvent and the polar carbonyl groups of o-chloranil are the primary drivers of solubility.[11] London dispersion forces, although weaker, are present in all solvent-solute interactions.

-

Halogen Bonding: The chlorine atoms on the o-chloranil ring can act as halogen bond donors, forming non-covalent interactions with electron-donating sites on solvent molecules. This interaction can influence solubility, particularly in halogenated solvents or those with Lewis basic sites.[12][13]

The interplay of these forces dictates the solubility profile. The diagram below illustrates the key factors influencing the dissolution process.

Caption: Key molecular and solvent properties driving the solubility of o-chloranil.

Section 2: Solubility Profile and Data

While comprehensive quantitative data for o-chloranil is sparse in readily available literature, a qualitative and semi-quantitative profile can be constructed from various sources. For comparative purposes, more extensive data for its isomer, tetrachloro-1,4-benzoquinone (p-chloranil or chloranil), is also presented. The structural difference—the relative position of the carbonyl groups—influences the molecule's overall dipole moment and crystal lattice energy, leading to differences in solubility. o-Chloranil is generally expected to be more polar and potentially more soluble in polar solvents than its p-isomer.[7]

Table 1: Solubility of Tetrachloro-1,2-benzoquinone (o-Chloranil) and Related Compounds

| Solvent | Compound | Solubility Value | Temperature (°C) | Comments |

| Water | o-Chloranil | Insoluble | Ambient | [5][6] |

| Methanol | o-Chloranil | Soluble ("almost transparency") | Ambient | [5] |

| Chloroform | o-Chloranil | 10 g/L | 20 | This value appears in some vendor technical data sheets. |

| --- | --- | --- | --- | --- |

| Water | p-Chloranil | Insoluble (<1 mg/mL) | 21 | [9] |

| Acetone | p-Chloranil | 33 g / 100 g | Ambient | [14] |

| Ether | p-Chloranil | Soluble | Ambient | [9] |

| Chloroform | p-Chloranil | Sparingly Soluble / Slightly Soluble | Ambient | [9][15][16] |

| Carbon Disulfide | p-Chloranil | Sparingly Soluble | Ambient | [9] |

| Carbon Tetrachloride | p-Chloranil | Sparingly Soluble | Ambient | [9] |

| Dichloromethane | p-Chloranil | Moderately to Slightly Soluble | Ambient | [16][17] |

| Benzene | p-Chloranil | Soluble | Ambient | [14] |

| Ethanol | p-Chloranil | Almost Insoluble (cold) | Ambient | [9] |

| Petroleum Ether | p-Chloranil | Almost Insoluble (cold) | Ambient | [9] |

| DMSO | p-Chloranil | Insoluble | Ambient | [15] |

Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors from literature and should be interpreted with caution. Quantitative determination is recommended for precise applications.

Section 3: Experimental Determination of Solubility

For applications requiring precise concentration data, experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.[18][19] It is a robust and reliable technique recognized by international bodies like the OECD.[20][21][22][23]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid solute (o-chloranil) with the solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a suitable analytical technique, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[24][25][26]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is reached. This is confirmed when solubility measurements taken at successive time points (e.g., 24, 48, and 72 hours) are consistent within an acceptable margin of experimental error.

Materials and Equipment:

-

Tetrachloro-1,2-benzoquinone (≥97% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight, solvent-resistant caps (e.g., PTFE-lined)

-

Centrifuge capable of holding the selected vials

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with a suitable detector

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Into at least three separate glass vials, add a pre-weighed amount of o-chloranil that is known to be in excess of its estimated solubility. A 5-fold excess is a good starting point.

-

Accurately add a known volume of the chosen organic solvent to each vial.

-

Securely seal the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant rate that ensures thorough mixing and suspension of the solid particles without creating a vortex.

-

-

Sampling and Phase Separation:

-

After a predetermined time interval (e.g., 24 hours), cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow for settling.

-

To ensure complete separation of the solid phase, centrifuge the vials at the same temperature as the equilibration.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

-

Filtration and Dilution:

-

Immediately filter the sample through a 0.22 µm chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Causality Note: The filter material must be validated to ensure it does not adsorb the solute, which would lead to an underestimation of solubility.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of o-chloranil of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance at λ_max for UV-Vis) of the standard solutions.[27][28]

-

Measure the analytical response of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Validation of Equilibrium:

-

Repeat steps 3-5 for samples taken at subsequent time points (e.g., 48 hours and 72 hours).

-

Equilibrium is considered to be reached when the measured solubility values from at least the last two time points are consistent (e.g., within ± 5%).

-

Conclusion

The solubility of tetrachloro-1,2-benzoquinone is a critical parameter that is dictated by a combination of its inherent molecular properties and the nature of the organic solvent. Its high polarity and strong electron-accepting character make it particularly soluble in polar organic solvents and those capable of forming charge-transfer complexes, such as aromatic hydrocarbons. Due to the scarcity of published quantitative data, the robust and reliable shake-flask method remains the definitive approach for determining its solubility for any specific application. By following the detailed, self-validating protocol outlined in this guide, researchers can generate accurate and reproducible solubility data, enabling the precise control and optimization of chemical processes involving this versatile reagent.

References

-

PubChem. Compound Summary for CID 8371, Chloranil. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Chloranil. [Link]

-

Indian Journal of Chemistry. Solvent effect on the charge transfer absorption bands ofchloranil-aromatic hydrocarbon complexes. [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD iLibrary. Test No. 105: Water Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

ResearchGate. How do I dissolve tetrachloro 1,4-benzoquinone and what is an appropriate solvent for it? [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Solubility of Things. Chloranil. [Link]

-

PubChem. Compound Summary for CID 8371, Chloranil. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

-

NIST. p-Benzoquinone, 2,3,5,6-tetrachloro-. [Link]

-

ResearchGate. Chloranil | Request PDF. [Link]

-

ResearchGate. (PDF) Spectrophotometric Method for Determination of Chloramphenicol in Pharmaceutical Preparations using o-Chloranil Reagent. [Link]

-

RSC Publishing. Charge-transfer complexation between naphthalene diimides and aromatic solvents. [Link]

-

NIST. Tetrachloro-o-benzoquinone. [Link]

-

Labclinics. Solubility factors when choosing a solvent. [Link]

-

ResearchGate. Dependence of Quinone Electrochemistry on Solvent Polarity and pH. [Link]

-

ResearchGate. Influence of Solvent Nature on the Solubility of Halogenated Alkanes | Request PDF. [Link]

-

Reddit. o-Chloranil vs p-Chloranil : r/chemhelp. [Link]

-

ACS Publications. Charge-transfer interaction and chemical reaction. I. Reaction of aniline with chloranil | The Journal of Physical Chemistry. [Link]

-

Iraqi Journal of Science. View of Spectrophotometric Method for Determination of Chloramphenicol in Pharmaceutical Preparations using o-Chloranil Reagent. [Link]

-

Semantic Scholar. The use of chloranil for spectrophotometric determination of some tranquillizers and antidepressants. [Link]

-

PubChem. o-Chloranil. National Center for Biotechnology Information. [Link]

-

Wikipedia. Chloranil. [Link]

-

ResearchGate. Development and Validation of UV-Visible Spectrophotometric Method for the Determination of Chloramphenicol in Pure and in its Dosage Form. [Link]

-

RSC Publishing. What kind of neutral halogen bonds can be modulated by solvent effects? [Link]

-

ACS Publications. Charge-transfer structures of aromatic electron donor-acceptor complexes leading to electron transfer with the electrophilic nitrosonium cation | Journal of the American Chemical Society. [Link]

-

ChemRxiv. Charge-transfer-to-solvent states provide a sensitive spectroscopic tool to probe local structure of water around solvated anions. [Link]

Sources

- 1. Tetrachloro-o-benzoquinone [webbook.nist.gov]

- 2. 3,4,5,6-テトラクロロ-1,2-ベンゾキノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. o-Chloranil | C6Cl4O2 | CID 73252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrachloro-o-benzoquinone | 2435-53-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. Chloranil | C6Cl4O2 | CID 8371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Charge-transfer complexation between naphthalene diimides and aromatic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What kind of neutral halogen bonds can be modulated by solvent effects? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Tetrachloro-p-benzoquinone: A Notable Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. bioassaysys.com [bioassaysys.com]

- 20. OECD 105 - Phytosafe [phytosafe.com]

- 21. oecd.org [oecd.org]

- 22. filab.fr [filab.fr]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. benchchem.com [benchchem.com]

- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 26. enamine.net [enamine.net]

- 27. researchgate.net [researchgate.net]

- 28. edusj.uomosul.edu.iq [edusj.uomosul.edu.iq]

An In-Depth Technical Guide to the Spectroscopic Characterization of o-Chloranil

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key chemical entities is paramount. o-Chloranil (3,4,5,6-tetrachloro-1,2-benzoquinone), a highly reactive quinone derivative, serves as a versatile building block in organic synthesis and a potent electron acceptor in charge-transfer complexes. Its utility in these domains is intrinsically linked to its unique electronic and vibrational landscape. This technical guide provides an in-depth exploration of the spectroscopic characteristics of o-chloranil, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices, offers detailed protocols for data acquisition, and provides a theoretical framework for the interpretation of the observed spectral features, empowering researchers to leverage this knowledge in their scientific pursuits.

Introduction to o-Chloranil: Structure and Significance

o-Chloranil, with the molecular formula C₆Cl₄O₂, is a chlorinated ortho-benzoquinone.[1] Its structure consists of a six-membered ring with two adjacent carbonyl groups and four chlorine atoms substituting the remaining carbon atoms.[2] This substitution pattern renders the molecule highly electron-deficient, making it a strong oxidizing agent and an excellent π-acceptor in the formation of charge-transfer complexes.[3] These properties are fundamental to its application in diverse areas, including as a precursor in the synthesis of dyes and pigments and in the study of electron transfer processes.[4] A thorough spectroscopic characterization is therefore essential for its identification, purity assessment, and for understanding its reactivity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, specialized techniques are often employed to obtain high-quality spectra.[5]

Interpreting the ¹³C NMR Spectrum of o-Chloranil

The ¹³C NMR spectrum of o-chloranil is characterized by two distinct signals in a typical deuterated solvent like chloroform-d (CDCl₃), reflecting the molecule's symmetry. The four olefinic carbons (C3, C4, C5, and C6) are chemically equivalent, as are the two carbonyl carbons (C1 and C2).

Table 1: ¹³C NMR Chemical Shifts for o-Chloranil

| Carbon Type | Chemical Shift (δ) in ppm (CDCl₃) |

| Carbonyl (C=O) | ~170 |

| Olefinic (C-Cl) | ~140 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The values presented are approximate and based on typical ranges for similar quinone structures.

The downfield chemical shift of the carbonyl carbons is a direct consequence of the deshielding effect of the highly electronegative oxygen atom.[6] Similarly, the olefinic carbons are deshielded by the attached chlorine atoms, resulting in their appearance in the aromatic/alkene region of the spectrum.[6]

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of o-chloranil for structural verification.

Materials:

-

o-Chloranil sample

-

Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of o-chloranil.

-

Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹³C probe.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Key parameters to consider:

-

Pulse Angle: 30-45° to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons, which have longer relaxation times.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C NMR and the presence of only quaternary carbons, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Causality Behind Experimental Choices:

-

Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined deuterium lock signal.

-

Proton Decoupling: This technique simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon, which also benefits from the Nuclear Overhauser Effect (NOE) enhancing signal intensity.

-

Relaxation Delay: Quaternary carbons, like those in o-chloranil, have long spin-lattice relaxation times (T₁). An adequate relaxation delay is crucial to allow the nuclei to return to equilibrium between pulses, ensuring accurate signal integration and preventing signal saturation.

Diagram 1: Workflow for ¹³C NMR Analysis of o-Chloranil

Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding. The absorption of infrared radiation excites specific vibrational transitions, such as stretching and bending of bonds.

Interpreting the IR Spectrum of o-Chloranil

The IR spectrum of o-chloranil is dominated by strong absorptions corresponding to the C=O and C=C stretching vibrations, as well as vibrations involving the C-Cl bonds.

Table 2: Characteristic IR Absorption Bands for o-Chloranil

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~1700-1680 | C=O Stretch | Strong absorption characteristic of the conjugated dicarbonyl system. The high frequency is indicative of the electron-withdrawing nature of the chlorine atoms. |

| ~1600-1550 | C=C Stretch | Strong to medium absorption from the carbon-carbon double bonds within the ring. |

| ~1300-1100 | C-C Stretch | Medium to weak absorptions from the single bonds within the ring. |

| ~800-600 | C-Cl Stretch | Strong absorptions characteristic of carbon-chlorine bonds. |

The exact positions of these bands can be influenced by the physical state of the sample (e.g., solid-state vs. solution) and intermolecular interactions.[7]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality transmission FT-IR spectrum of solid o-chloranil.

Materials:

-

o-Chloranil sample

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (~100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of o-chloranil (1-2 mg) to the KBr and grind the mixture thoroughly to ensure a homogeneous dispersion.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Causality Behind Experimental Choices:

-

KBr Pellet: This is a common technique for solid samples as KBr is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹). It provides a uniform matrix for the sample, minimizing scattering effects.

-

Grinding: Thorough grinding is essential to reduce particle size and ensure a homogeneous mixture, which leads to a higher quality spectrum with minimal scattering and sharper peaks.

Diagram 2: Workflow for FT-IR Analysis (KBr Pellet) of o-Chloranil

Workflow for FT-IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Interpreting the UV-Vis Spectrum of o-Chloranil

The UV-Vis spectrum of o-chloranil is influenced by the presence of conjugated π systems and the carbonyl groups. The spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for o-Chloranil in Different Solvents

| Solvent | λmax 1 (nm) (π → π* transition) | λmax 2 (nm) (n → π* transition) |

| Methanol | ~270 | ~450 |

| Chloroform | ~275 | ~455 |

| Acetonitrile | ~268 | ~448 |

Note: These are approximate values and can be influenced by solvent polarity and other experimental conditions. The n → π transition is typically weaker than the π → π* transition.*

The higher energy absorption (shorter wavelength) is generally attributed to a π → π* transition within the conjugated system. The lower energy absorption (longer wavelength), which often extends into the visible region and is responsible for the compound's color, is typically assigned to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. The position of these absorption maxima can exhibit solvatochromism, shifting with changes in solvent polarity.[8]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of o-chloranil in a suitable solvent.

Materials:

-

o-Chloranil sample

-

Spectroscopy-grade solvent (e.g., methanol, chloroform, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of o-chloranil of a known concentration in the chosen solvent.

-

Dilute the stock solution to prepare a series of solutions of varying concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the o-chloranil solution.

-

Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is critical as it can influence the position of the absorption maxima. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

-

Quartz Cuvettes: Quartz is used because it is transparent to UV radiation, unlike glass or plastic which absorb strongly in the UV region.

-

Concentration: The concentration of the solution must be carefully controlled to adhere to the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species.

Sources

- 1. Tetrachloro-o-benzoquinone [webbook.nist.gov]

- 2. o-Chloranil | C6Cl4O2 | CID 73252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chloranil - Wikipedia [en.wikipedia.org]

- 5. o-Chloroaniline [webbook.nist.gov]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pivotal Role of Quinone Electrochemistry

An In-depth Technical Guide to the Electrochemical Properties of Chlorinated Quinones

For Researchers, Scientists, and Drug Development Professionals

Quinones are a class of organic compounds that are central to a vast array of biological and chemical processes. Their defining characteristic is a fully conjugated cyclic dione structure, which imparts them with remarkable redox activity. This ability to reversibly accept and donate electrons is fundamental to their roles in biological electron transport chains, such as photosynthesis and cellular respiration.[1] In the realm of medicinal chemistry and drug development, the redox properties of quinones are a double-edged sword; they are responsible for the therapeutic efficacy of many anticancer agents, but also contribute to their cellular toxicity.[2][3] The introduction of chlorine atoms onto the quinone scaffold profoundly modifies its electrochemical behavior, creating a versatile class of molecules with tunable properties and significant potential in various applications.

This guide provides a comprehensive exploration of the electrochemical properties of chlorinated quinones. We will delve into the fundamental principles governing their redox behavior, the influence of the number and position of chlorine substituents, and the advanced analytical techniques used to characterize these properties. Furthermore, we will examine the critical link between electrochemistry and biological activity, with a particular focus on the implications for drug discovery and development.

The Influence of Chlorination on the Redox Properties of Quinones

The electrochemical signature of a quinone is primarily defined by its reduction potential, which is a measure of its ability to accept electrons. In aprotic media, the reduction of quinones typically proceeds in two successive one-electron steps, forming a semiquinone radical anion and then a dianion.[4] In protic solvents, this process is often a concerted two-electron, two-proton transfer to yield the corresponding hydroquinone.

The addition of chlorine atoms, which are strongly electron-withdrawing, has a profound impact on the electronic structure of the quinone ring and, consequently, its redox potential. This influence can be understood through the following key principles:

-

Inductive Effect: Chlorine atoms pull electron density away from the quinone ring through the sigma bonds. This inductive withdrawal of electrons makes the quinone more electron-deficient and thus a stronger oxidizing agent. As a result, chlorinated quinones are more easily reduced, which is reflected in a more positive (or less negative) reduction potential compared to their non-chlorinated counterparts.[5][6]

-

Stabilization of Reduced Species: The electron-withdrawing nature of chlorine also stabilizes the negatively charged semiquinone and dianion intermediates formed during reduction. This stabilization further contributes to the increase in the reduction potential.[4]

-

Number and Position of Chlorine Substituents: The magnitude of the effect on the redox potential is directly related to the number of chlorine atoms. Generally, the more chlorinated the quinone, the higher its reduction potential. The position of the chlorine atoms also plays a role, though often to a lesser extent than the sheer number of substituents.

A classic example of this effect is the comparison between 1,4-benzoquinone and its fully chlorinated analog, tetrachloro-1,4-benzoquinone (chloranil). Chloranil is a potent oxidizing agent with a significantly higher reduction potential than 1,4-benzoquinone, a direct consequence of the four electron-withdrawing chlorine atoms.[6] This trend of increasing redox potential with increasing chlorination is a general principle that holds true for various quinone scaffolds, including naphthoquinones.[7]

Systematic Electrochemical Behavior of Chlorinated Quinones: A Data-Driven Overview

The precise quantification of redox potentials is crucial for understanding and predicting the behavior of chlorinated quinones. Cyclic voltammetry is the primary technique used for these measurements. The following table summarizes key electrochemical data for a series of chlorinated hydroquinones and their corresponding quinones. It is important to note that while data for some compounds are well-established, values for others, particularly mono- and trichlorinated species, are often inferred based on established trends.[5]

| Compound | Number of Chlorine Atoms | Typical Oxidation Potential (V vs. Ag/AgCl) | Typical Reduction Potential (V vs. Ag/AgCl) | Formal Potential (E°') (V vs. Ag/AgCl) | Notes |

| Hydroquinone | 0 | ~ +0.4 | ~ -0.1 | ~ +0.15 | The baseline for comparison. The redox process is quasi-reversible.[5] |

| Monochlorohydroquinone | 1 | Inferred to be > +0.4 | Inferred to be > -0.1 | Inferred to be > +0.15 | Increased potential due to one electron-withdrawing chlorine. |

| 2,5-Dichlorohydroquinone | 2 | Higher than monochloro- | Higher than monochloro- | Higher than monochloro- | Further increase in potential with two chlorine atoms. |

| Trichlorohydroquinone | 3 | Inferred to be higher than dichloro- | Inferred to be higher than dichloro- | Inferred to be higher than dichloro- | Approaching the potential of the tetrachlorinated species.[5] |

| Tetrachlorohydroquinone (Chloranil) | 4 | Significantly higher than hydroquinone | Significantly higher than hydroquinone | Significantly higher than hydroquinone | A potent oxidizing agent with a high reduction potential.[5][6] |

Experimental Methodologies for Electrochemical Analysis

A robust and reproducible experimental protocol is paramount for the accurate determination of the electrochemical properties of chlorinated quinones. Cyclic voltammetry (CV) is the cornerstone of these investigations.

Detailed Protocol for Cyclic Voltammetry of Chlorinated Quinones

This protocol provides a step-by-step methodology for the determination of the electrochemical behavior of chlorinated quinones using cyclic voltammetry.[4][5]

1. Materials and Reagents:

-

Analytes: Chlorinated quinone of interest (e.g., monochloroquinone, dichloroquinone, chloranil).

-

Solvent: Anhydrous acetonitrile (≥99.8%) for aprotic studies or a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.0) for protic studies.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) for non-aqueous solutions or 0.1 M Potassium chloride (KCl) for aqueous solutions.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Working Electrode: Glassy carbon electrode.

-

Counter Electrode: Platinum wire.

-

Polishing Material: 0.05 µm alumina slurry.

-

Inert Gas: High-purity nitrogen or argon.

2. Electrode Preparation:

-

The glassy carbon working electrode is meticulously polished with a 0.05 µm alumina slurry on a polishing pad for approximately one minute.[5]

-

The electrode is then thoroughly rinsed with deionized water and sonicated in ethanol for five minutes to remove any residual alumina particles.[5]

-

Finally, the electrode is dried under a stream of nitrogen gas before use.[5]

3. Electrochemical Measurement:

-

A solution of the analyte (typically 1-2 mM) is prepared in the chosen solvent containing the supporting electrolyte.[4][5]

-

The electrochemical cell is assembled with the working, reference, and counter electrodes immersed in the analyte solution.

-

The solution is purged with nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.[5]

-

Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., +0.8 V) to a final vertex potential (e.g., -1.8 V) and then back to the initial potential. The scan rate is typically set to 50-100 mV/s.[4][5]

-

Multiple cycles are recorded to ensure a stable and reproducible response.

4. Data Analysis:

-

The resulting cyclic voltammogram is analyzed to determine the peak potentials for the oxidation and reduction processes.

-

The formal potential (E°') for a reversible or quasi-reversible couple can be estimated as the midpoint of the anodic and cathodic peak potentials.

-

The peak separation (ΔEp) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Caption: A generalized workflow for the electrochemical analysis of chlorinated quinones using cyclic voltammetry.

Theoretical and Computational Approaches

Complementing experimental studies, theoretical and computational methods provide invaluable insights into the electrochemical properties of chlorinated quinones. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting redox potentials.[8]

These computational approaches typically involve:

-

Geometry Optimization: The three-dimensional structures of the quinone, its semiquinone radical anion, and its dianion are optimized to find their lowest energy conformations.

-

Energy Calculations: The electronic energies of these optimized structures are calculated using a selected DFT functional (e.g., B3LYP, M06-2x) and a suitable basis set.[8]

-

Solvation Models: Since redox potentials are measured in solution, the effect of the solvent is incorporated using continuum solvation models, such as the Polarizable Continuum Model (PCM).[9]

-

Redox Potential Calculation: The Gibbs free energy of the reduction reaction is calculated, from which the redox potential can be derived.

Computational studies have shown excellent correlation between theoretically calculated and experimentally determined one-electron reduction potentials of quinones.[1][8] These methods are particularly useful for:

-

Predicting the properties of novel or unstable chlorinated quinones.

-

Deconvoluting the electronic and structural factors that govern redox behavior.

-

Providing a theoretical framework for interpreting experimental data.

Applications in Drug Discovery and Development

The tunable electrochemical properties of chlorinated quinones make them highly relevant in the field of drug development, particularly in the design of anticancer agents.[2] The mechanism of action of many quinone-based drugs is intimately linked to their redox behavior.[3][10]

-

Redox Cycling and Oxidative Stress: A key mechanism of cytotoxicity for many quinones involves their ability to undergo redox cycling within the cell. The quinone is first reduced to a semiquinone radical by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This futile cycle generates large amounts of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components like DNA, proteins, and lipids, and ultimately, apoptosis (programmed cell death).[11] The redox potential of the quinone is a critical determinant of its ability to participate in this process.

-

Alkylation of Biomolecules: Quinones are also electrophiles and can react with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione. This process, known as alkylation, can disrupt protein function and deplete the cell's antioxidant defenses, further contributing to cytotoxicity.[11]

-

Structure-Activity Relationships: By systematically modifying the quinone scaffold with chlorine atoms, it is possible to fine-tune the redox potential to optimize anticancer activity while potentially minimizing off-target toxicity. The goal is to design quinones that are readily reduced within the tumor microenvironment but are less reactive in healthy tissues.

Caption: Mechanism of action for chlorinated quinone-based anticancer agents, highlighting redox cycling and alkylation pathways.

Synthesis of Chlorinated Quinones

The availability of chlorinated quinones for electrochemical and biological studies relies on robust synthetic methodologies. Several approaches are employed for their synthesis:

-

Direct Chlorination: This involves the reaction of a parent quinone or a precursor like a phenol with a chlorinating agent. For example, chloranil can be synthesized by the chlorination of phenol.

-

Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative for the preparation of quinones. This can involve the electrochemical oxidation of the corresponding hydroquinones.[12] Biphasic systems can be employed to protect the synthesized quinone from overoxidation.[13] Electrochemical methods can also be used to introduce other functional groups onto the quinone ring.[14]

-

Nucleophilic Substitution: In some cases, chlorinated quinones can be synthesized by the nucleophilic substitution of other leaving groups on the quinone ring with chloride ions.

Conclusion